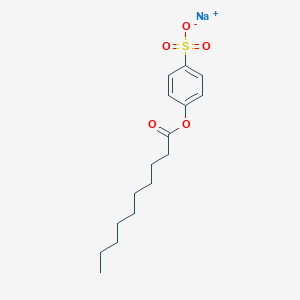

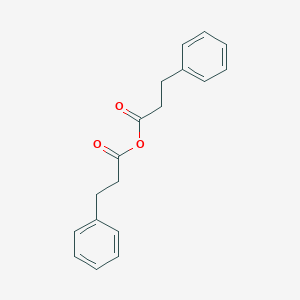

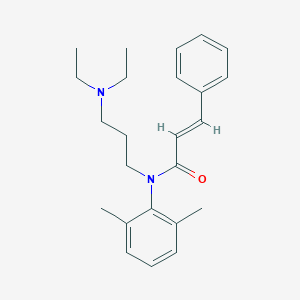

![molecular formula C10H10N2O2 B091927 吡唑并[1,5-a]吡啶-3-羧酸乙酯 CAS No. 16205-44-0](/img/structure/B91927.png)

吡唑并[1,5-a]吡啶-3-羧酸乙酯

描述

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (EPPC) is a synthetic compound that has been used in various scientific research applications. EPPC is a derivative of pyrazolo[1,5-a]pyridine-3-carboxylic acid, which is a heterocyclic organic compound. EPPC has been found to possess several biochemical and physiological properties that make it a useful compound for laboratory experiments. This article will provide an overview of EPPC, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学研究应用

荧光团的合成:一项研究证明了使用吡唑-5-羧酸乙酯的级联反应合成 4-羟基吡唑并[1,5-a]吡啶衍生物。这些衍生物在溶液中表现出强荧光,表明在基于荧光的技术中具有潜在的应用 (Yan 等人,2018)。

新型杂环化合物:1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸乙酯是通过吡唑-5-胺衍生物的缩合合成的,证明了吡唑乙酯衍生物在创建新的 N-稠合杂环产物中的效用 (Ghaedi 等人,2015)。

部分氢化的吡唑并吡啶的选择性合成:另一项研究利用 5-氨基-3-氧代-1,2-二氢-1H-吡唑-1-羧酸乙酯选择性合成部分氢化的吡唑并[3,4-b]吡啶-3-酮 (P. S. Lebedˈ 等人,2012)。

1,3-偶极环加成反应:研究了 3-取代基对通过 1,3-偶极环加成反应形成吡唑并[1,5-a]吡啶-3-羧酸乙酯时的取向的影响,突出了其在区域选择性合成中的应用 (Tamura 等人,1975)。

合成中的交叉偶联反应:5-和 3-三氟甲磺酰氧基-1H-吡唑-4-羧酸乙酯用于 Sonogashira 型交叉偶联反应,展示了它们在创建具有潜在医药化学应用的各种稠合吡唑中的作用 (Eglė Arbačiauskienė 等人,2011)。

抗病毒活性:对 4-(苯氨基)-1-苯基-1H-吡唑并[3,4-b]吡啶-4-羧酸衍生物合成的研究证明了它们对各种病毒的潜在抗病毒活性,表明在抗病毒药物开发中的重要应用 (Bernardino 等人,2007)。

X 射线粉末衍射分析:该化合物被用作抗凝剂阿哌沙班合成的重要中间体,并报告了其 X 射线粉末衍射数据,这对于药物开发至关重要 (Wang 等人,2017)。

荧光分子的合成:合成了 5-氨基-3-三氟甲基-1H-吡唑-4-羧酸乙酯,并用它来创建三氟甲基化的吡唑并[1,5-a]嘧啶,这是一种新型的荧光分子,表明它在基于荧光的应用中 (Wu 等人,2006)。

安全和危害

作用机制

Target of Action

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound that has been studied for its potential biological activities

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines, which are structurally similar to this compound, can act as antimetabolites in purine biochemical reactions . This suggests that Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the potential antimetabolite activity of similar compounds, it is plausible that this compound could interfere with purine metabolism or other related biochemical pathways . The downstream effects of such interference would depend on the specific cellular context and the nature of the target molecules.

Result of Action

Similar compounds have been studied for their antitrypanosomal activity , suggesting that this compound may have potential effects on cellular processes related to this type of activity.

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity

属性

IUPAC Name |

ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-11-12-6-4-3-5-9(8)12/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHMFSBXNNIWCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383686 | |

| Record name | ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16205-44-0 | |

| Record name | ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic pathways for producing Ethyl pyrazolo[1,5-a]pyridine-3-carboxylates and how do substituents influence the reaction outcome?

A: Ethyl pyrazolo[1,5-a]pyridine-3-carboxylates can be synthesized through a 1,3-dipolar cycloaddition reaction between a 3-substituted pyridine N-imide and ethyl propiolate []. The reaction can yield two regioisomers: ethyl 4-substituted pyrazolo[1,5-a]pyridine-3-carboxylate and ethyl 6-substituted pyrazolo[1,5-a]pyridine-3-carboxylate. The predominant regioisomer formed is influenced by the nature of the 3-substituent on the pyridine N-imide. The research in [] delves into how electronic and steric factors of the substituent, as well as potential hydrogen bond formation, impact the regioselectivity of this reaction.

Q2: Apart from Ethyl pyrazolo[1,5-a]pyridine-3-carboxylates, what other heterocyclic compounds can be synthesized from pyridine N-imides and what factors influence the reaction pathway?

A: Besides pyrazolo[1,5-a]pyridines, pyridine N-imides can also yield isoxazole derivatives []. The specific reaction conditions, particularly the type of acyl group attached to the vinylaminide precursor, dictate the final product. For example, while bisethoxycarbonylvinylaminides lead to ethyl pyrazolo[1,5-a]pyridine-3-carboxylates upon heating in xylene, diacetylvinylaminides and acetyl(ethoxycarbonyl)vinylaminides undergo N-N bond cleavage to form isoxazoles when heated in benzene []. This difference highlights the importance of reaction conditions and starting material structure in determining the product outcome.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

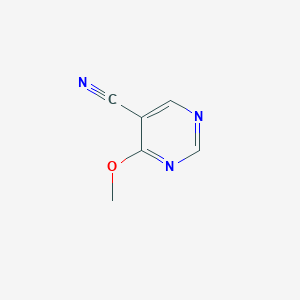

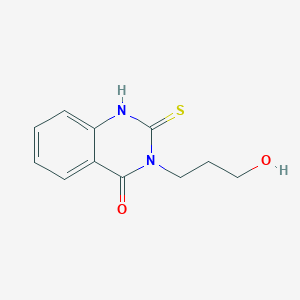

![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)